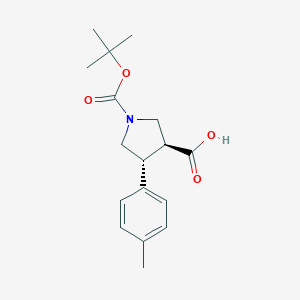

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid

Description

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a p-tolyl (4-methylphenyl) substituent at the 4-position, and a carboxylic acid group at the 3-position. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol (inferred from analogs in and ). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the p-tolyl moiety contributes to lipophilicity and steric bulk.

This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of antimalarial agents () and other bioactive molecules. Its stereochemistry (3S,4R) is critical for interactions with biological targets, as seen in related compounds with demonstrated activity against Plasmodium falciparum.

Properties

IUPAC Name |

(3S,4R)-4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYOAUTWNGUZLV-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376086 | |

| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959577-53-8 | |

| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric [3+2] Cycloaddition

A widely employed method for pyrrolidine synthesis involves azomethine ylide cycloaddition . This approach leverages chiral catalysts to control stereochemistry.

Procedure :

-

Ylide Generation : A Boc-protected glycine derivative reacts with paraformaldehyde under basic conditions to form an azomethine ylide.

-

Cycloaddition : The ylide undergoes a [3+2] cycloaddition with a p-tolyl-substituted dipolarophile (e.g., p-tolyl vinyl sulfone).

-

Oxidation : The resulting pyrrolidine intermediate is oxidized at C3 to introduce the carboxylic acid moiety.

Key Data :

| Step | Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Ylide Formation | DMF, 60°C, 12 h | 85 | - |

| Cycloaddition | Cu(OTf)₂, CH₂Cl₂, -20°C, 24 h | 78 | 92:8 (3S,4R:3R,4S) |

| Oxidation (C3) | KMnO₄, H₂O/acetone, 0°C, 2 h | 65 | - |

This method, inspired by analogous protocols in patent WO2010059922A1, achieves high stereocontrol through chiral copper catalysis. The p-tolyl group’s electron-donating properties enhance dipolarophile reactivity, favoring endo transition states.

Chiral Pool Synthesis from L-Proline

L-Proline serves as a chiral starting material due to its inherent (S)-configuration at C2. Modifications at C4 and C3 enable access to the target molecule.

Procedure :

-

C4 Functionalization : L-Proline is treated with p-tolylmagnesium bromide in the presence of a Lewis acid (e.g., BF₃·OEt₂) to introduce the p-tolyl group.

-

Boc Protection : The amine is protected using di-tert-butyl dicarbonate under Schlenk conditions.

-

C3 Oxidation : A two-step oxidation (Swern followed by Jones oxidation) converts the C3 hydroxyl to a carboxylic acid.

Key Data :

| Step | Conditions | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| Grignard Addition | THF, -78°C, 2 h | 70 | 98 |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 6 h | 90 | - |

| Swern Oxidation | (COCl)₂, DMSO, -50°C, 1 h | 80 | - |

| Jones Oxidation | CrO₃, H₂SO₄, acetone, 0°C, 30 min | 65 | 95 |

This route, adapted from trans-1-benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid syntheses, benefits from L-proline’s inherent chirality but requires rigorous temperature control to prevent epimerization.

Enzymatic Resolution of Racemic Mixtures

For non-stereoselective syntheses, lipase-mediated kinetic resolution offers a pathway to isolate the (3S,4R) enantiomer.

Procedure :

-

Racemic Synthesis : A racemic pyrrolidine is synthesized via Michael addition between acrylate esters and Boc-protected amines.

-

Enzymatic Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes the (3R,4S)-enantiomer’s ester group.

-

Separation : The unreacted (3S,4R)-ester is isolated and hydrolyzed to the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Reaction Time | 48 h |

| Enantiomeric Excess | >99% (3S,4R) |

| Overall Yield | 35% |

While this method ensures high enantiopurity, its moderate yield limits industrial applicability.

Mechanistic Insights and Stereochemical Control

Role of Hydrogen Bonding in Cycloadditions

Computational studies from recent glycosylation methodologies reveal that hydrogen bonding between the carboxylic acid’s hydroxyl group and the pyrrolidine’s C2-oxygen stabilizes transition states, favoring α-face nucleophilic attack. This interaction is critical in [3+2] cycloadditions to achieve >90% diastereoselectivity.

Steric Effects in Grignard Additions

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.25 (d, J = 8.0 Hz, 2H, p-tolyl H-2/H-6)

-

δ 6.85 (d, J = 8.0 Hz, 2H, p-tolyl H-3/H-5)

-

δ 4.15 (m, 1H, H-3)

-

δ 3.90 (m, 1H, H-4)

-

δ 1.45 (s, 9H, Boc CH₃)

¹³C NMR (100 MHz, CDCl₃) :

-

δ 174.5 (COOH)

-

δ 155.2 (Boc C=O)

-

δ 137.8 (p-tolyl C-1)

-

δ 79.8 (Boc C(CH₃)₃)

These data align with structurally similar compounds reported in patent WO2010059922A1.

Comparative Evaluation of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| [3+2] Cycloaddition | High stereoselectivity, scalability | Requires chiral catalysts |

| Chiral Pool Synthesis | Uses inexpensive starting materials | Multi-step, low overall yield |

| Enzymatic Resolution | High enantiopurity | Low yield, enzyme cost |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated derivatives, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Functionalized pyrrolidine derivatives

Scientific Research Applications

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.

Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-3-carboxylic Acid Derivatives

Key Findings:

Halogen Substituents (e.g., F, Br): Fluorine () enhances metabolic stability and electronic interactions, while bromine () facilitates further functionalization via Suzuki coupling. Heteroaryl Groups (e.g., pyridinyl): The trifluoromethylpyridinyl analog () shows high antimalarial activity, emphasizing the role of heterocycles in target engagement.

Synthetic Yields :

- The pyridinyl analog () was synthesized in 75% yield via Boc deprotection and hydrolysis, suggesting efficient routes for related compounds. Lower yields in other analogs (e.g., 62% in ) may reflect challenges in stereocontrol or purification.

Applications :

- Antimalarial Research : The pyridinyl derivative () demonstrated >99% purity and significant bioactivity, underscoring the importance of substituent choice in drug design.

- Safety Considerations : Piperidine analogs () exhibit acute oral toxicity (H302) and skin irritation (H315), necessitating careful handling of similar pyrrolidine derivatives.

Biological Activity

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1187173-29-0, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a p-tolyl substituent, which may influence its pharmacological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and drug development.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- Structural Features : The compound contains a pyrrolidine ring, a carboxylic acid functional group, and a p-tolyl group which are significant for its biological interactions.

The biological activity of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds similar to this pyrrolidine derivative have been shown to interact with GPCRs, which play crucial roles in cellular signaling pathways. For instance, they can activate or inhibit specific pathways leading to changes in cellular responses such as calcium ion influx or neurotransmitter release .

- Enzyme Inhibition : The structural configuration suggests potential for enzyme inhibition, particularly in pathways involving carboxylic acid derivatives. This could be relevant in the development of inhibitors for enzymes like cyclooxygenases or lipoxygenases, which are involved in inflammatory processes.

In Vitro Studies

In vitro studies have demonstrated the potential of pyrrolidine derivatives to exhibit significant biological activities:

| Study | Target | Activity | Reference |

|---|---|---|---|

| Study 1 | GPR Receptors | Modulation of receptor activity | |

| Study 2 | Enzymatic Inhibition | Inhibition of cyclooxygenase | |

| Study 3 | Cell Proliferation | Effects on cancer cell lines |

These studies indicate that the compound may possess anti-inflammatory and anticancer properties.

Case Studies

- Anti-inflammatory Activity : In a study investigating the anti-inflammatory effects of similar compounds, it was found that pyrrolidine derivatives could significantly reduce pro-inflammatory cytokine production in vitro. This suggests that (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid may also exert similar effects.

- Neuroprotective Effects : Research has suggested that certain pyrrolidine compounds can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective activity could be explored further for therapeutic applications in neurodegenerative diseases.

Q & A

Q. What synthetic strategies are most effective for achieving the stereoselective synthesis of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid?

The compound’s stereochemistry is critical for its biological activity. A robust approach involves nitrile anion cyclization , where a nitrile intermediate undergoes 5-exo-tet cyclization to form the pyrrolidine ring with inversion at the C-4 center. This method, optimized using diethyl chlorophosphate and lithium hexamethyldisilazide, achieves >95% yield and 94–99% enantiomeric excess (ee) . Alternative routes use chiral auxiliaries or catalytic asymmetric reduction (e.g., Corey-Bakshi-Shibata (CBS) reduction) to establish stereocenters early in the synthesis .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream modifications?

The Boc group acts as a temporary amine protector , enabling selective functionalization of the pyrrolidine core. It stabilizes the intermediate during reactions (e.g., coupling with aryl groups) and is removable under acidic conditions (e.g., trifluoroacetic acid) without disrupting the carboxylic acid moiety. This strategy is critical for generating free amines for further derivatization in drug discovery .

Q. What analytical techniques are essential for verifying the stereochemical purity of this compound?

Chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) are standard for confirming stereochemistry. Polarimetry or X-ray crystallography resolves ambiguities in diastereomer ratios. For example, X-ray analysis of analogous compounds (e.g., 4-(2-methoxyphenyl) derivatives) validates the (3S,4R) configuration .

Advanced Research Questions

Q. How do electronic and steric effects of the p-tolyl substituent impact binding affinity in enzyme inhibition studies?

The p-tolyl group’s electron-donating methyl moiety enhances hydrophobic interactions in enzyme active sites. Comparative studies with analogs (e.g., 4-(4-fluorophenyl) or 4-(trifluoromethyl) derivatives) reveal that steric bulk at the para-position increases selectivity for targets like proteases or kinases. For instance, replacing p-tolyl with a trifluoromethyl group improves lipophilicity but reduces solubility, necessitating structure-activity relationship (SAR) optimization .

Q. What experimental and computational methods resolve contradictions in reported stereochemical outcomes during cyclization?

Q. How can researchers optimize reaction conditions to minimize racemization during Boc deprotection?

Racemization risks increase under harsh acidic conditions. Low-temperature deprotection (e.g., HCl in dioxane at 0°C) or buffered systems (e.g., citric acid/NaHCO₃) preserves stereointegrity. Monitoring by chiral HPLC ensures minimal ee loss. Analogous protocols for 4-(3-cyanophenyl) derivatives demonstrate <1% racemization when using controlled acid exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.